2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide
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Overview
Description
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiopyrano-thiazole ring system. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione: Similar structure but with a bromine atom instead of an amino group.
2-Amino-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole-5,5-dioxide: Similar core structure but different functional groups.
Uniqueness
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is unique due to its specific combination of sulfur and nitrogen atoms within the ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2.BrH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRZBOIGMKGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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